molecular formula C15H11NO B6367224 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% CAS No. 1261888-90-7

3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%

Cat. No. B6367224
CAS RN: 1261888-90-7
M. Wt: 221.25 g/mol
InChI Key: VKGNBIWCZGKRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% (3-HNP) is a compound that has been widely studied for its potential applications in various fields. It is a heterocyclic compound, containing both a pyridine and a naphthalene ring. 3-HNP has been studied for its potential in synthesis and scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide range of potential applications in scientific research. It has been studied for its potential as a drug delivery system, as it has been found to be effective at transporting and releasing drugs into target cells. Additionally, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential in cancer research, as it has been found to be effective at inhibiting the growth of cancer cells. Furthermore, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential as an antioxidant, as it has been found to be effective at scavenging reactive oxygen species.

Mechanism of Action

The mechanism of action for 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not yet fully understood. However, it is believed that the naphthalene ring of 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may interact with cell membranes, allowing it to be taken up by cells. Additionally, the pyridine ring of 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may interact with enzymes, allowing it to be metabolized by cells.
Biochemical and Physiological Effects
3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been found to have a range of biochemical and physiological effects. It has been found to be effective at inhibiting the growth of cancer cells, as well as scavenging reactive oxygen species. Additionally, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been found to be effective at modulating the expression of certain genes, as well as modulating the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% in lab experiments is its ability to be taken up by cells and metabolized. Additionally, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is relatively stable, making it suitable for use in a range of experiments. However, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not very soluble in water, making it difficult to use in certain experiments. Furthermore, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has not yet been fully studied, so its potential applications and effects are not yet fully understood.

Future Directions

For 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% include further research into its potential applications in drug delivery, cancer research, and antioxidant activity. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Furthermore, research into its potential uses in other fields, such as agriculture and food science, is needed. Finally, research into its solubility in water and other solvents is needed, as this could open up new possibilities for its use in lab experiments.

Synthesis Methods

3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% can be synthesized from the reaction of 2-naphthol and pyridine-3-carbaldehyde. This is a two-step process, involving the formation of an intermediate compound, 2-naphthylidene-pyridine-3-carbaldehyde, which is then further reacted with sodium hydroxide to form 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%. Additionally, 3-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% can be synthesized from the reaction of 2-naphthol and pyridine-3-carboxylic acid using a two-step process, involving the formation of an intermediate compound, 2-naphthylidene-pyridine-3-carboxylic acid, followed by reaction with sodium hydroxide.

properties

IUPAC Name

2-naphthalen-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-14-6-3-9-16-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGNBIWCZGKRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682867
Record name 2-(Naphthalen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-90-7
Record name 2-(Naphthalen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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